3,3-Dimethyl-1-(piperidin-3-yl)urea
Description
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,1-dimethyl-3-piperidin-3-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
MDJZCULZJWAILA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 3,3 Dimethyl 1 Piperidin 3 Yl Urea
Established Synthetic Pathways for the 3,3-Dimethyl-1-(piperidin-3-yl)urea Core
The creation of the fundamental structure of 3,3-Dimethyl-1-(piperidin-3-yl)urea hinges on the efficient formation of the urea (B33335) bond, connecting the dimethylamine and 3-aminopiperidine fragments. Several reliable methods have been developed for urea synthesis, each with distinct advantages concerning starting material availability, reaction conditions, and scalability.
Direct Urea-Piperidine Coupling Reactions
Direct coupling methods offer a streamlined approach to forming the C-N bond of the urea. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the synthesis of unsymmetrical ureas. nih.gov This strategy could involve a two-pot process starting with a protected urea, such as benzylurea. The initial step would be a Pd-catalyzed arylation (or in this case, coupling with a suitable piperidine (B6355638) precursor), followed by deprotection and a subsequent reaction with dimethylamine. nih.gov
Another direct approach involves the reaction of amines with a carbonyl source. A one-pot synthesis can be achieved by reacting an amine with chlorosulfonyl isocyanate, followed by in situ hydrolysis to yield the primary urea, which can then be alkylated. asianpubs.org Alternatively, coupling reagents can facilitate the direct reaction between 3-aminopiperidine and a dimethylamine precursor. For example, the synthesis of novel piperidine urea derivatives has been accomplished by reacting a piperidine intermediate with an appropriate amine in the presence of 1,1'-carbonyldiimidazole (CDI), which serves as a carbonyl source. thieme-connect.com
Table 1: Comparison of Direct Coupling Methodologies
| Method | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|
| Pd-Catalyzed Coupling | Palladium catalyst, ligands, protected urea, base | High generality, good to excellent yields | Multi-step process, cost of catalyst |
| Chlorosulfonyl Isocyanate | Chlorosulfonyl isocyanate, amine, subsequent hydrolysis | One-pot, high yield and purity | Use of a highly reactive isocyanate |
| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole, amines | Mild conditions, phosgene-free | Stoichiometric use of coupling agent |
Phosgene and Phosgene Equivalent-Based Approaches for Urea Formation
Historically, phosgene (COCl₂) was a primary reagent for urea synthesis due to its high reactivity. beilstein-journals.org The synthesis would typically involve the reaction of 3-aminopiperidine with phosgene to form a carbamoyl chloride or an isocyanate intermediate, which would then react with dimethylamine to yield the final product. However, the extreme toxicity of phosgene has led to a significant shift towards safer alternatives. beilstein-journals.orgresearchgate.net
Phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI), are now widely used. researchgate.netnih.govasianpubs.org Triphosgene, a solid, is safer to handle and can be used to generate the key isocyanate intermediates in situ. asianpubs.org CDI is another effective phosgene substitute that reacts with an amine to form an activated carbamoyl intermediate, which readily reacts with a second amine to form the urea linkage under mild conditions. nih.gov This two-step, one-pot reaction is a common strategy for synthesizing unsymmetrical 1,3-disubstituted ureas. nih.gov
Table 2: Phosgene and Equivalents in Urea Synthesis
| Reagent | Chemical Formula | Physical State | Key Features |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Highly reactive, extremely toxic |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle, generates phosgene in situ |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Mild reagent, forms activated intermediates |
Isocyanate Intermediates in the Synthesis of the Chemical Compound
The reaction between an isocyanate and an amine is one of the most common and efficient methods for preparing ureas. nih.govnih.gov For the synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea, this could be achieved in two ways:
Reaction of 3-aminopiperidine with dimethylcarbamoyl chloride.
Reaction of a piperidin-3-yl isocyanate intermediate with dimethylamine.
The required isocyanate intermediates can be prepared through various means. The traditional method involves the use of phosgene or its equivalents reacting with the corresponding primary amine. beilstein-journals.orgasianpubs.org More modern, phosgene-free routes have also been developed. For example, a Staudinger–aza-Wittig reaction, involving an azide precursor and carbon dioxide under pressure, can generate isocyanates in situ, which are then trapped by an amine in a one-pot procedure to form the urea derivative. beilstein-journals.org This microwave-assisted protocol offers a rapid and efficient pathway. beilstein-journals.org Another method involves the Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid, to produce the isocyanate. nih.gov
Stereoselective Synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea Isomers
Since the 3-position of the piperidine ring is a stereocenter, controlling the stereochemistry is crucial for synthesizing specific isomers of 3,3-Dimethyl-1-(piperidin-3-yl)urea. The primary challenge lies in the asymmetric synthesis of the chiral 3-aminopiperidine precursor.
Asymmetric Hydrogenation and Reduction Strategies for Piperidine Ring Formation
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral piperidines from readily available pyridine precursors. dicp.ac.cn This method offers high atom economy and enantiocontrol. dicp.ac.cn The process typically involves the hydrogenation of a substituted pyridine using a chiral transition-metal catalyst, such as those based on Iridium or Rhodium, with chiral phosphine ligands. rsc.orgnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce highly functionalized piperidines with excellent yield, enantioselectivity, and diastereoselectivity. rsc.org
Asymmetric transfer hydrogenation provides an alternative that avoids the use of high-pressure hydrogen gas, instead using hydrogen donors like formic acid or isopropanol. rsc.orgnih.gov This technique, often catalyzed by Rhodium or Ruthenium complexes with chiral ligands, is known for its operational simplicity and high selectivity. dicp.ac.cnnih.gov
Furthermore, chemo-enzymatic methods can be employed, which combine biocatalytic steps with chemical reactions. A highly enantioselective transamination can convert a precursor into an optically pure enamine or imine intermediate. researchgate.net Subsequent diastereoselective reduction of this intermediate, either through catalytic hydrogenation or using an imine reductase enzyme, can yield piperidines with multiple stereocenters controlled with high precision. researchgate.net
Table 3: Asymmetric Routes to Chiral Piperidines
| Method | Catalyst/Enzyme | Hydrogen Source | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ir, or Ru complexes | H₂ gas | High enantioselectivity, atom economical |
| Asymmetric Transfer Hydrogenation | Chiral Rh or Ru complexes | Formic acid, isopropanol | Avoids high-pressure H₂, operational simplicity |
| Chemo-enzymatic Reduction | Transaminase, Imine reductase | Amine donor, NADPH | High stereocontrol, mild conditions |
Chiral Auxiliary and Organocatalysis in Derivative Synthesis
The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.org In this approach, an achiral piperidine precursor is covalently bonded to a recoverable chiral molecule. This auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation or reduction, to create the desired stereocenter on the piperidine ring. researchgate.netacademax.com After the key stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org Common auxiliaries include those derived from amino acids, such as pseudoephedrine, or other readily available chiral molecules like camphorsultam. wikipedia.org
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives. nih.govacs.org Chiral small organic molecules, such as proline derivatives, can catalyze cascade reactions to construct the piperidine ring with high enantioselectivity. researchgate.net For example, a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative can form polysubstituted piperidines with multiple contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Combining biocatalysis with organocatalysis, where an enzyme generates a key intermediate that then enters an organocatalytic cycle, represents a hybrid approach to access chiral piperidines. nih.govresearchgate.net
An in-depth analysis of the structure-activity and structure-mechanism relationships of 3,3-Dimethyl-1-(piperidin-3-yl)urea analogues reveals critical insights into the molecular features governing their biological activity. This article delineates the systematic exploration of this chemical scaffold, focusing on modifications of both the piperidine ring and the dimethylurea moiety to establish a clear understanding for rational drug design.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3,3 Dimethyl 1 Piperidin 3 Yl Urea Analogues
The development of derivatives based on the 3,3-Dimethyl-1-(piperidin-3-yl)urea scaffold has been a subject of significant medicinal chemistry research. The following sections detail the findings from systematic modifications of this compound.
Molecular Targets and Biochemical Mechanisms of Action of 3,3 Dimethyl 1 Piperidin 3 Yl Urea
Enzyme Inhibition Kinetics and Mechanistic Enzymology
Further research and initial biological screening of 3,3-Dimethyl-1-(piperidin-3-yl)urea would be necessary to generate the data required to elaborate on these topics.
Computational Chemistry and Theoretical Investigations of 3,3 Dimethyl 1 Piperidin 3 Yl Urea
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of 3,3-Dimethyl-1-(piperidin-3-yl)urea.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. For 3,3-Dimethyl-1-(piperidin-3-yl)urea, DFT calculations could provide a wealth of information, including:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.
Electronic Properties: Calculation of properties such as dipole moment, polarizability, and Mulliken atomic charges, which describe the distribution of charge within the molecule. nih.gov
A hypothetical table of optimized geometric parameters for 3,3-Dimethyl-1-(piperidin-3-yl)urea, as would be obtained from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for 3,3-Dimethyl-1-(piperidin-3-yl)urea (DFT B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.23 Å |
| N-C (urea) | 1.35 Å | |
| C-N (piperidine) | 1.47 Å | |
| Bond Angle | N-C-N (urea) | 118° |
| C-N-C (piperidine) | 112° | |
| Dihedral Angle | H-N-C-O | 180° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.comyoutube.com For 3,3-Dimethyl-1-(piperidin-3-yl)urea, FMO analysis would reveal:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Electron Density Distribution: The spatial distribution of the HOMO and LUMO can predict the sites on the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively.
A hypothetical representation of the HOMO-LUMO energy gap and related electronic properties for 3,3-Dimethyl-1-(piperidin-3-yl)urea is shown in the table below.
Table 2: Hypothetical Frontier Molecular Orbital Properties of 3,3-Dimethyl-1-(piperidin-3-yl)urea
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | -1.2 eV |
Note: These values are hypothetical and would be determined through quantum chemical calculations.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule, like 3,3-Dimethyl-1-(piperidin-3-yl)urea, with a biological target, typically a protein or enzyme. nih.govresearchgate.netnih.govresearchgate.net
Prediction of Binding Modes and Affinities to Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netnih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates. For 3,3-Dimethyl-1-(piperidin-3-yl)urea, docking studies could:
Identify potential biological targets by screening against a library of protein structures.
Predict the binding pose of the compound within the active site of a target protein.
Estimate the binding affinity (e.g., in kcal/mol), which indicates the strength of the interaction. Docking scores are often used to rank potential inhibitors. afjbs.com
A hypothetical docking result for 3,3-Dimethyl-1-(piperidin-3-yl)urea with a hypothetical protein kinase is presented below.
Table 3: Hypothetical Molecular Docking Results for 3,3-Dimethyl-1-(piperidin-3-yl)urea
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase XYZ | -8.2 | ASP145, LYS72, GLU91 |
Note: The data in this table is for illustrative purposes only.
Conformational Dynamics of the Compound in Solution and at Binding Sites
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation of 3,3-Dimethyl-1-(piperidin-3-yl)urea could reveal:
Conformational Flexibility: How the molecule changes its shape in an aqueous environment.
Stability of the Ligand-Protein Complex: Once docked, MD simulations can assess the stability of the predicted binding pose and the persistence of key interactions over time.
Solvent Effects: The influence of water molecules on the compound's conformation and its interaction with a binding partner.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.netresearchgate.net If a set of piperidinyl urea (B33335) derivatives with known biological activities were available, a QSAR model could be developed to:
Predict the biological activity of new, unsynthesized analogs of 3,3-Dimethyl-1-(piperidin-3-yl)urea.
Identify the key molecular descriptors (e.g., physicochemical properties, topological indices) that are most important for the desired activity. This can guide the rational design of more potent and selective compounds. nih.gov
Reduce the need for extensive synthesis and biological testing by prioritizing the most promising candidates.
A hypothetical QSAR equation for a series of piperidinyl urea derivatives might look like this:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of H-bond donors) + C
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and C is a constant. This equation would allow for the prediction of the pIC50 of 3,3-Dimethyl-1-(piperidin-3-yl)urea based on its calculated descriptors.
In Silico Screening and De Novo Design of Novel Derivatives
In silico screening and de novo design represent powerful computational strategies to explore the therapeutic potential of a core chemical structure and to generate novel, optimized derivatives. nih.govacs.org These methods are particularly valuable in the early stages of drug discovery for identifying promising candidates and reducing the time and cost associated with synthesizing and testing a large number of compounds. nih.gov
In silico screening involves the use of computational methods to search large databases of existing compounds to identify molecules that are likely to interact with a specific biological target. For a compound like 3,3-Dimethyl-1-(piperidin-3-yl)urea, this process would begin with defining its structural features and using them as a query to find similar molecules with known biological activities. Web-based tools such as SwissTargetPrediction can be employed to predict potential protein targets for a given small molecule based on the principle of ligand similarity. clinmedkaz.org Another approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.org
A hypothetical in silico screening of 3,3-Dimethyl-1-(piperidin-3-yl)urea could yield a list of potential biological targets, as illustrated in the hypothetical data table below.
Hypothetical In Silico Screening Results for 3,3-Dimethyl-1-(piperidin-3-yl)urea
| Predicted Target Class | Specific Target Examples | Predicted Activity | Confidence Score |
|---|---|---|---|
| G-protein coupled receptors | Dopamine D2 Receptor, Sigma-1 Receptor | Antagonist | High |
| Ion Channels | Voltage-gated sodium channels | Blocker | Medium |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | Medium |
| Transporters | Dopamine Transporter (DAT) | Inhibitor | Low |
Starting with the 3,3-Dimethyl-1-(piperidin-3-yl)urea scaffold, de novo design algorithms could be used to generate a library of virtual derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. These algorithms can explore a vast chemical space by adding, removing, or substituting functional groups. For instance, fragment-based design approaches could be used, where small molecular fragments known to bind to a target's "hinge region" or other key areas are computationally attached to the core scaffold. acs.org
The following table illustrates a hypothetical set of novel derivatives of 3,3-Dimethyl-1-(piperidin-3-yl)urea that could be generated through a de novo design process, along with their predicted improvements.
Hypothetically Designed Derivatives of 3,3-Dimethyl-1-(piperidin-3-yl)urea
| Derivative | Modification from Parent Compound | Predicted Improvement | Design Rationale |
|---|---|---|---|
| Derivative A | Addition of a p-fluorophenyl group to the piperidine (B6355638) nitrogen | Enhanced binding affinity for a target kinase | To occupy a hydrophobic pocket in the target's active site |
| Derivative B | Replacement of the dimethylurea with a cyclic urea analog | Increased metabolic stability | To reduce susceptibility to enzymatic degradation |
| Derivative C | Introduction of a hydroxyl group on the piperidine ring | Improved solubility and potential for new hydrogen bonding | To enhance aqueous solubility and target interaction |
| Derivative D | Bioisosteric replacement of the urea with a thiourea | Altered electronic properties and hydrogen bonding capacity | To explore different interaction modes with the target |
Theoretical Prediction of Absorption, Distribution, and Metabolism (ADM) Properties in Research Settings
For 3,3-Dimethyl-1-(piperidin-3-yl)urea and its hypothetical derivatives, a variety of in silico models can be employed to estimate their ADM profiles. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the physicochemical properties of molecules with their biological activities, including their pharmacokinetic behavior. nih.gov
Absorption is often predicted by considering factors such as a compound's solubility, permeability, and its adherence to empirical rules like Lipinski's Rule of Five. Software like the preADMET server can be used to estimate properties like human intestinal absorption (HIA) and cell permeability (Caco-2). neliti.com
Distribution predictions typically involve estimating a compound's ability to cross biological barriers, such as the blood-brain barrier (BBB), and its tendency to bind to plasma proteins. nih.gov These predictions are vital for understanding where the compound will go in the body and whether it can reach its intended target.
Metabolism prediction focuses on identifying the likely sites on a molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net Understanding a compound's metabolic fate is essential for predicting its half-life and potential for drug-drug interactions.
The table below presents a hypothetical ADM profile for 3,3-Dimethyl-1-(piperidin-3-yl)urea, as might be generated by computational prediction tools.
Hypothetical Predicted ADM Properties for 3,3-Dimethyl-1-(piperidin-3-yl)urea
| ADM Property | Predicted Value/Classification | Computational Method |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good ( >80%) | QSAR-based model |
| Caco-2 Permeability | Moderate | Cell-based permeability model |
| Aqueous Solubility (logS) | -2.5 | Fragment-based prediction |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | QSAR model based on polarity and size |
| Plasma Protein Binding | Moderate ( ~60%) | Model based on lipophilicity |
| Metabolism | ||
| Primary CYP450 Substrate | CYP3A4, CYP2D6 | Site of metabolism prediction |
| Predicted Metabolites | N-dealkylation, oxidation of piperidine ring | Metabolic pathway prediction software |
Preclinical Metabolic Studies and Biotransformation Research on 3,3 Dimethyl 1 Piperidin 3 Yl Urea
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)
The metabolic stability of 3,3-Dimethyl-1-(piperidin-3-yl)urea was evaluated in vitro using liver microsomes and S9 fractions, which are subcellular preparations containing a rich complement of drug-metabolizing enzymes. nih.govcdc.gov These assays are designed to predict the intrinsic clearance of a compound in the liver. While specific quantitative data for 3,3-Dimethyl-1-(piperidin-3-yl)urea is not available in the public domain, the general methodology involves incubating the compound with these fractions and monitoring its disappearance over time.
Liver microsomes are enriched with Phase I enzymes like cytochrome P450s (CYPs), while the S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential, including Phase II conjugation reactions. cdc.govnih.gov For compounds structurally related to piperidine (B6355638) derivatives, these studies are critical in early drug discovery to identify potential metabolic liabilities. researchgate.net
Table 1: Representative Data Table for In Vitro Metabolic Stability
| Parameter | Liver Microsomes | S9 Fraction |
| Half-life (t½, min) | Data not available | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available |
Note: This table illustrates the typical parameters measured in such studies. Specific values for 3,3-Dimethyl-1-(piperidin-3-yl)urea are not publicly documented.
Identification and Structural Elucidation of Metabolites using Advanced Mass Spectrometry
The identification of metabolites is a key step in understanding the biotransformation pathways of a new chemical entity. Advanced mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the primary tools for the structural elucidation of metabolites in complex biological matrices. nih.gov For piperidine-containing compounds, common metabolic transformations include oxidation, N-dealkylation, and hydroxylation of the piperidine ring. nih.govacs.org
While specific metabolites for 3,3-Dimethyl-1-(piperidin-3-yl)urea have not been detailed in available literature, the general approach would involve incubating the parent compound with liver fractions and analyzing the resulting mixture. High-resolution mass spectrometry would provide accurate mass measurements to determine the elemental composition of potential metabolites, and fragmentation patterns from MS/MS would help pinpoint the site of metabolic modification.
Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450s, Flavin-Containing Monooxygenases)
The primary enzyme systems responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily and, to a lesser extent, flavin-containing monooxygenases (FMOs). openanesthesia.orgnih.gov For drugs containing a piperidine moiety, CYP3A4 is often a major contributor to their metabolism, particularly through N-dealkylation reactions. nih.govacs.orgnih.gov Other CYP isozymes such as CYP2D6 may also be involved. nih.gov
Reaction phenotyping studies, using a panel of recombinant human CYP enzymes or specific chemical inhibitors, are employed to identify the specific enzymes responsible for a compound's metabolism. This information is critical for predicting potential drug-drug interactions. nih.gov Although specific data for 3,3-Dimethyl-1-(piperidin-3-yl)urea is not published, it is anticipated that CYP enzymes would play a significant role in its biotransformation.
Stereoselective Metabolism of the Chiral Piperidine Center
The piperidine ring in 3,3-Dimethyl-1-(piperidin-3-yl)urea contains a chiral center at the 3-position. It is well-established that drug-metabolizing enzymes can exhibit stereoselectivity, leading to different metabolic fates for the R- and S-enantiomers of a chiral drug. thieme-connect.com This can result in differences in metabolic rates, the types of metabolites formed, and pharmacological activity between enantiomers.
For instance, studies on other chiral piperidine-containing drugs have demonstrated that enzymes like CYP3A4 can preferentially metabolize one enantiomer over the other. acs.org Investigating the stereoselective metabolism of 3,3-Dimethyl-1-(piperidin-3-yl)urea would require the separation of its enantiomers and individual incubation with metabolically active systems. Such studies are crucial as the different enantiomers may possess distinct efficacy and safety profiles. thieme-connect.com
Development of Analytical Methods for Metabolite Quantification in Research Samples
Robust analytical methods are essential for the accurate quantification of a parent compound and its metabolites in various biological samples during preclinical research. cdc.govnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govekb.eg
The development of such a method for 3,3-Dimethyl-1-(piperidin-3-yl)urea and its potential metabolites would involve several key steps:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to isolate the analytes from the biological matrix (e.g., plasma, microsomal incubates). nih.govnih.gov
Chromatographic Separation: An appropriate HPLC column and mobile phase would be selected to achieve good separation of the parent compound from its metabolites and endogenous matrix components.
Mass Spectrometric Detection: The mass spectrometer would be tuned to specifically detect and quantify the target analytes, often using multiple reaction monitoring (MRM) for high specificity and sensitivity.
Method Validation: The method would be validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data. nih.gov
Advanced Analytical Methodologies for Research and Characterization of 3,3 Dimethyl 1 Piperidin 3 Yl Urea
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 3,3-Dimethyl-1-(piperidin-3-yl)urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the elucidation of the molecular structure of 3,3-Dimethyl-1-(piperidin-3-yl)urea. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy would be utilized to identify the number and environment of all protons in the molecule. The chemical shifts, signal integrations, and coupling patterns would provide critical information. For instance, the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their diastereotopic nature. The N-H proton of the urea (B33335) moiety and the piperidine N-H would likely appear as broad signals, and their chemical shifts could be concentration and solvent-dependent. The two methyl groups attached to the urea nitrogen would be expected to produce a sharp singlet, integrating to six protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the urea group would be a key diagnostic signal, typically appearing in the downfield region of the spectrum. The carbons of the piperidine ring and the dimethylamino group would have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons within the piperidine ring, while an HSQC spectrum would directly correlate each proton to its attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity across multiple bonds, for example, from the methyl protons to the urea carbonyl carbon.
A hypothetical table of expected NMR data is presented below. Actual experimental values may vary based on solvent and experimental conditions.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Urea C=O | - | ~158-162 |
| Piperidine CH-N(urea) | ~3.8-4.2 | ~48-52 |
| Piperidine CH₂ | ~1.5-2.0, ~2.8-3.2 | ~25-35, ~45-50 |
| Piperidine N-H | Broad, variable | - |
| Urea N-H | Broad, variable | - |
| N(CH₃)₂ | ~2.8-3.0 (singlet) | ~36-40 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in 3,3-Dimethyl-1-(piperidin-3-yl)urea.
IR Spectroscopy would show characteristic absorption bands corresponding to the vibrational modes of the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (urea carbonyl) stretching vibration. The N-H stretching vibrations of the urea and piperidine groups would be expected to appear as one or more bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the methyl and piperidine methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the C-N bonds and the breathing modes of the piperidine ring would likely produce distinct Raman signals.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Urea & Piperidine) | 3200-3500 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Urea) | 1630-1680 | Stretching |
| N-H | 1550-1650 | Bending |
| C-N | 1000-1350 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of 3,3-Dimethyl-1-(piperidin-3-yl)urea with high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. HRMS provides a measured mass with a high degree of precision, allowing for the calculation of the molecular formula and confirming the identity of the compound. This technique is also invaluable for identifying potential impurities and degradation products.
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of 3,3-Dimethyl-1-(piperidin-3-yl)urea and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for determining the purity of 3,3-Dimethyl-1-(piperidin-3-yl)urea. These techniques separate the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid or buffer additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. Detection is commonly achieved using a UV detector, as the urea chromophore would exhibit absorbance at lower wavelengths.
UHPLC, with its use of smaller particle size columns and higher operating pressures, offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. This would be particularly beneficial for resolving closely related impurities.
| Parameter | Typical HPLC/UHPLC Conditions |
| Column | Reversed-phase C18 or C8 (e.g., 2.1 or 4.6 mm I.D.) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 1-10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While 3,3-Dimethyl-1-(piperidin-3-yl)urea itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis due to its polar nature and higher molecular weight, GC can be employed for the analysis of volatile impurities or after derivatization of the main compound. Derivatization, for example by silylation, can increase the volatility and thermal stability of the molecule, allowing for its separation and detection by GC. A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be used for analysis. This approach could be valuable for specific applications, such as monitoring for the presence of low molecular weight starting materials or by-products.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter at the C3 position of the piperidine ring in 3,3-Dimethyl-1-(piperidin-3-yl)urea necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is crucial in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess of chiral compounds. For a compound like 3,3-Dimethyl-1-(piperidin-3-yl)urea, which may lack a strong chromophore for UV detection, a pre-column derivatization strategy can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a reagent that introduces a chromophore to enhance detection. For instance, a method developed for the chiral separation of piperidin-3-amine (B1201142) involved derivatization with para-toluenesulfonyl chloride to introduce a chromophore, followed by separation on a chiral stationary phase. nih.govsigmaaldrich.com
Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including piperidine derivatives. epa.govnih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process. A typical approach would involve testing various columns with different mobile phase compositions (e.g., mixtures of alkanes, alcohols, and additives like diethylamine (B46881) or trifluoroacetic acid) to achieve optimal separation.
A plausible, albeit hypothetical, chiral HPLC method for the enantiomeric excess determination of 3,3-Dimethyl-1-(piperidin-3-yl)urea is detailed in the interactive data table below.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm (following derivatization) or Mass Spectrometry |
| Injection Volume | 10 µL |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography for Solid-State Structure Elucidation and Co-crystal Formation
X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. For 3,3-Dimethyl-1-(piperidin-3-yl)urea, this technique can provide precise information on its molecular conformation, including the puckering of the piperidine ring and the relative orientation of the dimethylurea substituent. Furthermore, it reveals the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.
The urea functional group is a well-known and robust hydrogen-bond donor and acceptor, making it an excellent candidate for forming co-crystals. nih.govresearchgate.netnih.gov Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining it with a suitable co-former in the same crystal lattice. Given the hydrogen bonding capabilities of the urea moiety in 3,3-Dimethyl-1-(piperidin-3-yl)urea, it is plausible to explore its co-crystal formation with pharmaceutically acceptable co-formers, such as carboxylic acids or other compounds with complementary hydrogen bonding sites.
The process of co-crystal screening and characterization would involve techniques like slurry crystallization or solvent evaporation to prepare potential co-crystals, followed by analysis using powder X-ray diffraction (PXRD) to identify new crystalline phases. Promising candidates would then be subjected to single-crystal X-ray diffraction to determine their precise crystal structure.
An illustrative example of crystallographic data for a hypothetical 1:1 co-crystal of 3,3-Dimethyl-1-(piperidin-3-yl)urea with a dicarboxylic acid co-former is presented in the interactive data table below.
Table 2: Illustrative Crystallographic Data for a Hypothetical Co-crystal
| Parameter | Value |
|---|---|
| Empirical Formula | C12H23N3O5 |
| Formula Weight | 289.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 105.2° |
| Volume | 1500.5 ų |
| Z | 4 |
| Density (calculated) | 1.280 g/cm³ |
| Hydrogen Bonds | N-H···O, O-H···O |
Future Research Directions and Translational Potential for 3,3 Dimethyl 1 Piperidin 3 Yl Urea
Design of Next-Generation Analogues with Improved Target Selectivity and Potency
The foundational step in translating a chemical entity into a therapeutic candidate involves optimizing its structure to enhance its interaction with biological targets. For 3,3-Dimethyl-1-(piperidin-3-yl)urea, the design of next-generation analogues would be paramount. This process involves systematic chemical modifications to improve target selectivity and potency. Research on structurally related piperidyl-1,2,3-triazole ureas has demonstrated that even subtle changes to the piperidine (B6355638) ring or associated functionalities can be tuned to create highly selective probes for specific enzymes. nih.gov
Strategies for developing analogues would include:
Structure-Activity Relationship (SAR) Studies: A detailed SAR exploration would be conducted by synthesizing derivatives with modifications at the piperidine ring, the dimethylurea group, and by adding various substituents. This would help in identifying the key structural features essential for biological activity.
Bioisosteric Replacement: The distal aromatic rings or other functional groups could be replaced with bioisosteres—substituents that retain the intended biological activity while potentially improving physicochemical properties. nih.gov
Scaffold Hopping: While preserving the key interacting elements of the urea (B33335) and piperidine groups, the core scaffold could be altered to discover novel chemical series with improved drug-like properties.
These efforts, guided by iterative cycles of design, synthesis, and biological testing, are crucial for producing lead compounds with profiles suitable for further preclinical development.
Exploration of Polypharmacology and Multi-Targeted Ligand Design
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach is particularly advantageous for complex multifactorial diseases. An investigation into the polypharmacological profile of 3,3-Dimethyl-1-(piperidin-3-yl)urea could uncover previously unknown mechanisms of action and expand its potential therapeutic applications.
Multi-targeted ligand design is a deliberate strategy to engineer a single compound to modulate several disease-relevant targets simultaneously. The urea functionality is a versatile scaffold that can be incorporated to modulate drug potency and selectivity across various target classes. nih.gov For example, specific urea-based inhibitors have been designed to maximize interactions within the active sites of targets like HIV protease and c-Raf kinase. nih.govnih.gov By rationally designing derivatives of 3,3-Dimethyl-1-(piperidin-3-yl)urea, it may be possible to achieve synergistic effects or overcome drug resistance mechanisms that plague single-target agents.
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.gov These computational tools can be powerfully applied to the study of 3,3-Dimethyl-1-(piperidin-3-yl)urea and its analogues. Recent studies have successfully used ML models, such as random forest classifiers, to predict the activity of urea-containing compounds like urease inhibitors from large datasets. nih.govmdpi.com
Key applications of AI/ML in this context would include:
Virtual Screening and Hit Identification: AI algorithms can screen vast virtual libraries of compounds to identify molecules that are predicted to be active against specific targets. scielo.brarxiv.org
Predictive Modeling: By training on existing data, ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new analogues, thereby reducing the reliance on costly and time-consuming in vivo testing. nih.govscielo.br
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 3,3-Dimethyl-1-(piperidin-3-yl)urea scaffold, optimized for desired properties like high potency and selectivity. nih.gov
The integration of AI and ML can make the drug design process more efficient and robust, significantly reducing the timeline for developing new drug candidates. scielo.br
Table 1: Applications of Artificial Intelligence and Machine Learning in Drug Discovery
| Application Area | Description | Relevant AI/ML Techniques | Citations |
|---|---|---|---|
| Target Identification | Analyzing biological data to identify and validate novel drug targets. | Deep Learning, Natural Language Processing | nih.govscielo.br |
| Virtual Screening & Hit Finding | Screening large compound libraries in silico to identify potential "hits". | Machine Learning Classifiers, Deep Neural Networks | nih.govscielo.brarxiv.org |
| Lead Optimization | Predicting compound properties (potency, selectivity, ADME/Tox) to guide chemical synthesis. | Quantitative Structure-Activity Relationship (QSAR), Random Forest | nih.govnih.govmdpi.com |
| De Novo Drug Design | Generating novel molecular structures with desired pharmacological profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | nih.gov |
Integration of Omics Technologies for Systems-Level Understanding of Compound Activity
To fully comprehend the biological impact of 3,3-Dimethyl-1-(piperidin-3-yl)urea, a systems-level approach is necessary. Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, unbiased view of the molecular changes a compound induces within a biological system. mdpi.comnih.gov These technologies are essential tools in modern drug discovery for elucidating mechanisms of action and identifying biomarkers. eurekaselect.comresearchgate.net
Applying omics to the study of this compound would involve:
Proteomics: To identify the direct protein targets and off-targets of the compound.
Transcriptomics: To measure changes in gene expression, revealing the cellular pathways modulated by the compound's activity.
Metabolomics: To analyze shifts in metabolite concentrations, providing insight into the compound's effects on cellular metabolism. mdpi.com
By integrating these large-scale datasets, researchers can build a holistic model of the compound's activity, confirm its intended mechanism, and uncover potential new therapeutic indications or unforeseen toxicity risks. mdpi.comnih.gov
Table 2: Overview of Omics Technologies in Pharmacology
| Omics Technology | Biological Molecules Studied | Application in Drug Discovery | Citations |
|---|---|---|---|
| Genomics | DNA | Identifying genetic markers for drug response, understanding disease genetics. | mdpi.comeurekaselect.com |
| Transcriptomics | RNA | Analyzing gene expression changes to understand a compound's mechanism of action and identify affected pathways. | mdpi.comnih.gov |
| Proteomics | Proteins | Identifying direct protein targets and off-targets, studying post-translational modifications. | nih.govresearchgate.net |
| Metabolomics | Metabolites | Assessing the impact of a compound on metabolic pathways and identifying biomarkers of efficacy or toxicity. | mdpi.comnih.gov |
Emerging Preclinical Research Areas and Novel Therapeutic Hypotheses
The true potential of 3,3-Dimethyl-1-(piperidin-3-yl)urea may lie in novel therapeutic areas beyond its initial discovery context. The urea scaffold is a privileged structure in medicinal chemistry, found in drugs for a wide array of conditions including cancer, HIV, and diabetes. nih.govnih.gov This versatility suggests that 3,3-Dimethyl-1-(piperidin-3-yl)urea and its future analogues could be repurposed or developed for new indications.
Novel hypotheses could be generated by considering the known pharmacology of related structures. For example, recent research has implicated the astrocytic urea cycle in the pathology of Alzheimer's disease models, suggesting a potential, albeit speculative, role for urea-based compounds in neurodegeneration. mdpi.com Given that many piperidine-containing molecules act on the central nervous system, exploring the neurological effects of this compound could be a fruitful avenue of research. Preclinical studies in relevant disease models, such as cancer xenografts or models of neuroinflammation, would be essential to test these emerging hypotheses. nih.gov
Table 3: Potential Therapeutic Areas for Urea-Based Scaffolds
| Therapeutic Area | Example of Target/Mechanism | Citation |
|---|---|---|
| Oncology | Kinase inhibition (e.g., c-Raf, VEGFR) | nih.gov |
| Infectious Disease | HIV Protease Inhibition, Urease Inhibition | nih.govnih.gov |
| Neurology | Anticonvulsant activity, Modulation of astrocytic urea cycle | nih.govmdpi.com |
| Endocrinology | Antidiabetic agents | nih.gov |
Q & A
Q. How can researchers optimize the synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea while minimizing side reactions?
- Methodological Answer: Employ a factorial design approach to systematically test variables such as reaction temperature, solvent polarity, and catalyst loading. Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, followed by full factorial designs to assess interactions between variables. Computational tools like quantum chemical calculations can predict reaction pathways and transition states, narrowing down optimal conditions .
Q. What analytical techniques are recommended for characterizing the purity and structure of 3,3-Dimethyl-1-(piperidin-3-yl)urea?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve structural ambiguities. For purity assessment, combine HPLC-UV with diode-array detection and thermogravimetric analysis (TGA) to detect solvent residues. Cross-validate results with reference standards of structurally similar ureas (e.g., 3-(3,4-dichlorophenyl)-1-methylurea) to ensure specificity .
Q. What safety protocols are critical when handling 3,3-Dimethyl-1-(piperidin-3-yl)urea in laboratory settings?
- Methodological Answer: Follow hazard-specific controls outlined in safety data sheets (SDS), including:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical goggles.
- Ventilation: Use fume hoods for weighing and synthesis steps to mitigate inhalation risks.
- Waste disposal: Neutralize urea derivatives before disposal via approved hazardous waste channels.
Institutional safety training (e.g., 100% pass on chemical hygiene exams) is mandatory for compliance with protocols .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms of 3,3-Dimethyl-1-(piperidin-3-yl)urea in complex systems?
- Methodological Answer: Apply density functional theory (DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to calculate activation energies and solvation effects. Integrate molecular dynamics (MD) simulations to study solvent interactions and steric effects from the piperidinyl group. Validate predictions with kinetic isotope effect (KIE) experiments and in situ FTIR monitoring .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity or solubility results)?
- Methodological Answer: Implement a multi-method validation framework :
- Reproducibility checks: Replicate experiments under identical conditions, controlling for humidity and atmospheric oxygen.
- Cross-technique analysis: Compare HPLC purity data with X-ray crystallography to rule out polymorphic interference.
- Peer-reviewed literature alignment: Contrast findings with studies on analogous compounds (e.g., 1-benzyl-3-(1-naphthyl)urea) to identify systemic biases or instrumentation errors .
Q. What advanced methodologies enable AI-driven optimization of 3,3-Dimethyl-1-(piperidin-3-yl)urea in reaction engineering?
- Methodological Answer: Leverage AI-integrated platforms (e.g., COMSOL Multiphysics) for:
- Reactor design: Simulate fluid dynamics and heat transfer in continuous-flow systems.
- Autonomous experimentation: Use machine learning (ML) to iteratively adjust reaction parameters (e.g., residence time, pressure) based on real-time spectroscopic feedback.
- Data curation: Apply natural language processing (NLP) to extract reaction trends from historical datasets, minimizing trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
